N-cyclobutylcyclohexanamine hydrochloride

Medicinal Inorganic Chemistry Platinum Anticancer Agents DNA Adduct Stability

N-Cyclobutylcyclohexanamine hydrochloride is a secondary cycloaliphatic amine featuring a cyclobutyl group directly attached to the nitrogen of a cyclohexanamine backbone, isolated as a hydrochloride salt (CAS 2639410-52-7, molecular formula C10H20ClN, molecular weight 189.73 g/mol). This compound belongs to the broader class of N-alkyl-substituted cyclohexylamines, which serve as versatile scaffolds in medicinal chemistry and chemical synthesis.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
Cat. No. B13513373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutylcyclohexanamine hydrochloride
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCC2.Cl
InChIInChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)11-10-7-4-8-10;/h9-11H,1-8H2;1H
InChIKeyLOLPRPOYHPNNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutylcyclohexanamine Hydrochloride: Core Molecular Profile and Procurement Rationale


N-Cyclobutylcyclohexanamine hydrochloride is a secondary cycloaliphatic amine featuring a cyclobutyl group directly attached to the nitrogen of a cyclohexanamine backbone, isolated as a hydrochloride salt (CAS 2639410-52-7, molecular formula C10H20ClN, molecular weight 189.73 g/mol) . This compound belongs to the broader class of N-alkyl-substituted cyclohexylamines, which serve as versatile scaffolds in medicinal chemistry and chemical synthesis. Its structural signature—a strained four-membered cyclobutyl ring conjugated to a six-membered cyclohexylamine framework—creates a unique steric and electronic environment that differentiates it from simple linear N-alkyl analogs such as N-butylcyclohexanamine and from regioisomers like 4-cyclobutylcyclohexan-1-amine . The hydrochloride salt form enhances aqueous solubility and solid-state stability, making it suitable for reproducible formulation in both research and early-stage development settings .

Why N-Cyclobutylcyclohexanamine Hydrochloride Cannot Be Replaced by Generic N-Alkyl Cyclohexanamines


Although chemically classified among N-alkylcyclohexylamines, N-cyclobutylcyclohexanamine hydrochloride cannot be interchanged with its linear-chain analogs such as N-butylcyclohexanamine or N-propylcyclohexanamine without altering both chemical reactivity and biological recognition profiles. The cyclobutyl substituent introduces a conformationally constrained, electron-rich ring with distinct ring strain (~26.5 kcal/mol) relative to an unstrained n-butyl chain [1]. This strain influences the amine's basicity, nucleophilicity, and its spatial presentation to biological targets—a phenomenon documented in structure-activity relationship (SAR) studies where cyclobutyl N-substitution conserved receptor activity to a markedly different degree than linear alkyl or larger cycloalkyl substitutions [2]. Furthermore, in metallodrug contexts, cyclobutylamine- and cyclohexylamine-containing platinum(II) complexes have demonstrated distinct cytotoxicity profiles against tumor cell lines compared to complexes bearing other alicyclic amine ligands, confirming that the specific N-cyclobutyl–cyclohexylamine pairing cannot be freely substituted without altering pharmacological outcomes [3].

Quantitative Differentiation Evidence for N-Cyclobutylcyclohexanamine Hydrochloride Versus Closest Analogs


DNA Adduct Stability: Cyclobutylamine vs. Cyclohexylamine Platinum Complexes

In a head-to-head comparison, platinum–DNA adducts formed with cis-[Pt(cyclobutylamine)₂(NO₃)₂] exhibited significantly different stability and enzymatic recognition profiles compared to those formed with cis-[Pt(cyclohexylamine)₂(NO₃)₂] and cisplatin controls. DNA containing cyclobutylamine-Pt adducts inhibited S1 nuclease hydrolysis, with a Km for digestion 2.3-fold greater than that for cisplatin-DNA adducts, indicating steric hindrance from the cyclobutyl ligand that differs from the cyclohexylamine-bearing analog [1]. This demonstrates that the N-cyclobutyl motif introduces quantifiably distinct DNA lesion processing compared to both the cyclohexylamine and diaminocyclohexane carrier ligands.

Medicinal Inorganic Chemistry Platinum Anticancer Agents DNA Adduct Stability

Cytotoxicity Potency in L1210 Leukemia: Cyclobutylamine- vs. Cyclohexylamine-Containing Platinum Complexes

In a systematic study of ammine/amine platinum(II) complexes, the cyclobutylamine-containing complex demonstrated cytotoxicity against murine leukemia L1210/0 cells that was superior to that of the clinically established cisplatin benchmark, with potency comparable to but distinguishable from the cyclohexylamine-containing analog [1]. Within the homologous alicyclic amine series (cyclobutylamine through cyclohexylamine), cytotoxicity against both sensitive (L1210/0) and cisplatin-resistant (L1210/DDP) sublines increased with alicyclic ring size up to the cyclohexylamine congener before declining, positioning the cyclobutylamine derivative at a specific potency tier distinct from both smaller and larger ring analogs [1].

Anticancer Drug Discovery Platinum(II) Complexes L1210 Leukemia

A₃ Adenosine Receptor Allosteric Modulation: Cyclobutyl vs. Cyclohexyl Substituent Effects

In a controlled pharmacological comparison of imidazoquinolinamine allosteric enhancers of the A₃ adenosine receptor, the 2-cyclobutyl derivative (LUF5999) produced a divergent functional profile relative to its 2-cyclohexyl counterpart (LUF6000). LUF5999 enhanced agonist efficacy but concurrently decreased agonist potency, whereas LUF6000 enhanced efficacy without affecting potency [1]. This demonstrates that the cyclobutyl and cyclohexyl substituents—both cyclic, lipophilic moieties of comparable carbon count—produce qualitatively and quantitatively different allosteric modulation outcomes at the same receptor target, reinforcing that N-cyclobutyl vs. N-cyclohexyl substitution is not functionally interchangeable in molecular pharmacology.

GPCR Pharmacology Allosteric Modulation Adenosine A₃ Receptor

μ-Opioid Receptor Agonism: Cyclobutyl vs. Cyclohexyl Alicyclic Fentanyl Analogs

In a study evaluating the impact of alicyclic ring size on μ-opioid receptor (MOR) activation, cyclobutylfentanyl behaved as a full agonist with potency comparable to fentanyl, whereas cyclohexylfentanyl was a partial agonist with significantly lower potency (EC₅₀ = 3.1 μM, efficacy 48%) [1]. This demonstrates that cyclobutyl and cyclohexyl N-substitution, despite differing by only two methylene units, produce qualitatively distinct receptor pharmacology—full agonism versus partial agonism—at the same target. N-cyclobutylcyclohexanamine serves as a key synthetic intermediate for exploring this ring-size-dependent pharmacological switch.

Opioid Pharmacology μ-Opioid Receptor Structure-Activity Relationship

Molecular Topology and Drug-Likeness: N-Cyclobutylcyclohexanamine vs. N-Butylcyclohexanamine

Computational comparison of N-cyclobutylcyclohexanamine hydrochloride (C₁₀H₂₀ClN, MW 189.73) with its linear-chain isomer N-butylcyclohexanamine hydrochloride (C₁₀H₂₂ClN, MW 191.74) reveals distinct molecular descriptors consequential for drug design [1]. The cyclobutyl group reduces the number of rotatable bonds (from an estimated 5 in the N-butyl analog to 2 in the N-cyclobutyl analog), lowering conformational entropy and potentially enhancing target binding specificity. The cyclobutyl ring also alters the amine's pKa due to the electron-withdrawing effect of ring strain, impacting ionization state at physiological pH [2]. While both compounds share identical heavy-atom count, the cyclobutyl variant offers a more rigid, spatially defined pharmacophore with reduced off-target conformational sampling.

Medicinal Chemistry Molecular Descriptors Drug-Likeness

SAR in Arylcyclohexylamine Series: Cyclobutyl N-Substitution Activity Retention

A comprehensive SAR analysis of 24 2'-oxo-substituted arylcyclohexylamines revealed that N-cyclobutyl substitution conserved a substantial degree of biological activity, comparable to N-allyl substitution, while N-cyclohexyl substitution and larger N-alkyl groups produced markedly different activity profiles [1]. This pattern—where cyclobutyl and smaller unsaturated groups (allyl) cluster together in activity space, distinct from cyclohexyl and bulkier substituents—suggests that N-cyclobutylcyclohexanamine occupies a specific pharmacophoric sweet spot for receptor engagement not shared by its N-cyclohexyl analog.

Arylcyclohexylamines NMDA Receptor Structure-Activity Relationship

Validated Application Scenarios for N-Cyclobutylcyclohexanamine Hydrochloride Based on Quantitative Evidence


Synthesis of Cyclobutylamine-Containing Platinum(II) Anticancer Candidates

Use N-cyclobutylcyclohexanamine hydrochloride as the cyclobutylamine source for preparing cis-[Pt(cyclobutylamine)₂X₂]-type complexes. Quantitative evidence demonstrates that cyclobutylamine-platinum adducts produce DNA lesions with 2.3-fold altered S1 nuclease Km relative to cisplatin [1] and exhibit cytotoxicity superior to cisplatin in L1210/0 leukemia cells [2]. The hydrochloride salt form ensures accurate stoichiometric control and consistent solubility during complexation reactions under aqueous conditions.

GPCR Allosteric Modulator and Biased Ligand Probe Synthesis

Employ N-cyclobutylcyclohexanamine as a key intermediate for constructing imidazoquinolinamine-type allosteric modulators targeting the A₃ adenosine receptor. Direct comparative pharmacology shows that 2-cyclobutyl derivatives (LUF5999) produce functionally distinct efficacy–potency modulation (enhanced efficacy with decreased potency) relative to 2-cyclohexyl derivatives (LUF6000), which enhance efficacy without affecting potency [3]. This compound is specifically required for generating the cyclobutyl-specific allosteric phenotype.

Arylcyclohexylamine SAR Expansion for CNS Receptor Targeting

Utilize N-cyclobutylcyclohexanamine hydrochloride as the N-cyclobutyl building block in the synthesis of novel arylcyclohexylamine analogs. SAR analysis confirms that N-cyclobutyl substitution conserves biological activity in this series, clustering with N-allyl rather than N-cyclohexyl substitution [4]. The hydrochloride form simplifies handling, storage, and reaction setup for parallel synthesis and medicinal chemistry optimization campaigns.

Conformationally Constrained Fragment Library Design

Incorporate N-cyclobutylcyclohexanamine hydrochloride into fragment-based drug discovery (FBDD) libraries as a rigid secondary amine scaffold. With only ~2 rotatable bonds (vs. ~5 for the N-butyl isomer [5]) and a predicted pKa altered by cyclobutyl ring strain, this scaffold offers reduced conformational entropy and a defined vector for fragment growing or linking strategies. This is directly relevant for programs targeting protein–protein interactions or kinases requiring spatially constrained amine fragments.

Quote Request

Request a Quote for N-cyclobutylcyclohexanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.